molecular formula C9H11N3 B068935 1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine CAS No. 193534-56-4

1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine

Cat. No. B068935
CAS RN: 193534-56-4
M. Wt: 161.2 g/mol
InChI Key: BXGMNTNNCIQWRO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and aim to improve the ecological impact of the classical schemes .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a crucial aspect of their function. They are considered as privileged structures because of their occurrence in many natural products .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which include the compound , are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs for treating conditions such as gastric ulcers, diabetes, and psychosis .

Tumor Treatment

Some imidazo pyridinone compounds, which include the compound , have been used in the treatment of tumors . This makes them valuable in the field of oncology.

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . They are used in the construction of imidazo[1,2-a]pyridine derivatives through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Material Science

Imidazo[1,2-a]pyridines are also useful in material science due to their structural character . They have potential applications in several research areas, from materials science to the pharmaceutical field .

Optoelectronic Devices

This class of aromatic heterocycles has been reported in different technological applications, such as optoelectronic devices . They are used in the construction of devices that source, detect and control light.

Sensors

Imidazo[1,2-a]pyridines are used in the development of sensors . These sensors can be used in various fields, from environmental monitoring to medical diagnostics.

Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridines are used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research.

Antimicrobial Applications

Imidazo[1,2-a]pyridines have shown potential in antimicrobial applications . The antibacterial and antifungal activity testing was measured in terms of the diameters of the zones of inhibition .

Future Directions

The future directions in the research and application of imidazo[1,2-a]pyridines are likely to continue focusing on their synthesis and potential pharmaceutical applications . The development of environmentally benign synthetic strategies is also a key area of focus .

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMNTNNCIQWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342627
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine

CAS RN

193534-56-4
Record name 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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